2-(Benzyloxy)-1,3-dichlorobenzene
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Overview
Description
The description of an organic compound usually includes its molecular formula, structure, and functional groups. The compound “2-(Benzyloxy)-1,3-dichlorobenzene” suggests it contains a benzene ring with benzyloxy and dichloro substituents .
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions, starting from readily available substances. The exact process would depend on the specific compound and the starting materials .Molecular Structure Analysis
Molecular structure analysis often involves techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. These can provide information about the arrangement of atoms in a molecule and the types of bonds present .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. For example, benzylic hydrogens in alkyl substituents on a benzene ring are activated toward free radical attack .Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, and reactivity. These properties can often be predicted based on the compound’s structure .Scientific Research Applications
Synthesis of Benzyl Ethers and Esters
“2-(Benzyloxy)-1,3-dichlorobenzene” is emerging as a mild, convenient, and in some cases uniquely effective new reagent for the synthesis of benzyl ethers and esters . This compound provides a revised benzyl transfer protocol in which N-methylation of 2-benzyloxypyridine delivers the active reagent in situ .
Base-Induced Wittig Rearrangement
Further study on the base-induced Wittig rearrangement of 2-(2-benzyloxy)aryloxazolines has revealed its limitations. Aza- and thia-analogues are unsuccessful, as competing processes intervene and the rearrangement is suppressed completely in both 2-benzyloxy-3-pyridyl-oxazolines and -amides .
Synthesis of 2-(Benzyloxy)hydroquinone
“2-(Benzyloxy)-1,3-dichlorobenzene” is used in the synthesis of 2-(benzyloxy)hydroquinone . This compound is a key intermediate in the production of various pharmaceuticals and other fine chemicals .
Preparation of Sequential Polypeptides
This compound is also used to prepare sequential polypeptides . These polypeptides have applications in the field of biotechnology, particularly in the development of novel therapeutics .
Synthesis of Multidentate Chelating Ligands
“2-(Benzyloxy)-1,3-dichlorobenzene” is used as a reagent for the synthesis of multidentate chelating ligands . These ligands are important in coordination chemistry and are used in the formation of complex metal ions .
Pharmaceutical Research
This compound is used in pharmaceutical research as an intermediate . It plays a crucial role in the synthesis of new drugs and the improvement of existing drug formulations .
Safety And Hazards
Future Directions
properties
IUPAC Name |
1,3-dichloro-2-phenylmethoxybenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2O/c14-11-7-4-8-12(15)13(11)16-9-10-5-2-1-3-6-10/h1-8H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPKWNVSAHAHCTE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC=C2Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10674534 |
Source
|
Record name | 2-(Benzyloxy)-1,3-dichlorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10674534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzyloxy)-1,3-dichlorobenzene | |
CAS RN |
21524-44-7 |
Source
|
Record name | 2-(Benzyloxy)-1,3-dichlorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10674534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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